molecular formula C28H12N4S5 B12056565 2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile

2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile

Cat. No.: B12056565
M. Wt: 564.8 g/mol
InChI Key: CAVUYUOLINEMKH-UHFFFAOYSA-N
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Description

This compound is a conjugated oligothiophene derivative featuring five thiophene rings interconnected in a linear chain, terminated by a propanedinitrile (malononitrile) group via a methylidene linkage. The extended π-conjugation system and electron-withdrawing dicyano groups render it a candidate for applications in organic electronics, such as organic photovoltaics (OPVs) and nonlinear optical (NLO) materials.

For example, describes the condensation of 5-methylthiophene-2-carbaldehyde with malononitrile in ethanol using triethylamine as a catalyst . Extending this Knoevenagel reaction to a pentathiophene carbaldehyde precursor (synthesized via iterative cross-coupling reactions) would yield the target compound.

Properties

Molecular Formula

C28H12N4S5

Molecular Weight

564.8 g/mol

IUPAC Name

2-[[5-[5-[5-[5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile

InChI

InChI=1S/C28H12N4S5/c29-13-17(14-30)11-19-1-3-21(33-19)23-5-7-25(35-23)27-9-10-28(37-27)26-8-6-24(36-26)22-4-2-20(34-22)12-18(15-31)16-32/h1-12H

InChI Key

CAVUYUOLINEMKH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C=C(C#N)C#N)C=C(C#N)C#N

Origin of Product

United States

Preparation Methods

Cross-Coupling Reactions

Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate couplings between bromothiophene and stannylated or boronic ester-functionalized thiophenes. For pentathiophene synthesis, a stepwise approach is required:

  • Bithiophene formation : 2-Bromothiophene reacts with 2-(tributylstannyl)thiophene under Pd catalysis to yield 2,2´-bithiophene.

  • Iterative extension : The bithiophene is halogenated at the terminal α-position (e.g., using N-bromosuccinimide) and coupled with additional stannylated thiophene units. Five iterations yield the pentathiophene backbone.

Reaction conditions (80–110°C in THF or toluene) and stoichiometric control are critical to minimize defects.

Terminal Formylation Strategies

Introducing a formyl group at the terminal thiophene unit enables subsequent Knoevenagel condensation. Two primary methods are reported:

Vilsmeier-Haack Formylation

The Vilsmeier reagent (DMF/POCl₃) electrophilically formylates the terminal α-position of the pentathiophene. Raposo et al. observed that 5-alkoxy- or 5-amino-substituted thiophenes undergo formylation at the ortho position to the substituent. For example, treating 5-N,N-diisopropylamino-2,2´-bithiophene with DMF/POCl₃ at 60°C for 2 hours yields 4-formyl derivatives. However, over-reaction produces diformylated byproducts, necessitating careful chromatography.

Lithiation-Formylation

Alternately, lithiation of the terminal thiophene with n-BuLi at −78°C, followed by quenching with DMF, selectively installs the formyl group. This method avoids electrophilic byproducts but requires stringent anhydrous conditions. Yields for lithiation-formylation range from 65–80%, depending on the oligothiophene’s steric bulk.

Knoevenagel Condensation with Malononitrile

The formylated pentathiophene undergoes Knoevenagel condensation with malononitrile to install the dicyanoethenyl group.

Standard Protocol

Raposo et al. refluxed formylated bithiophenes with malononitrile in ethanol for 6–12 hours, achieving 45–88% yields. For the pentathiophene analog, prolonged reaction times (24–48 hours) are required due to increased steric hindrance. The reaction proceeds via deprotonation of malononitrile by a base (e.g., piperidine), forming a nucleophilic enolate that attacks the formyl group.

Catalytic Optimization

A patent by CN103664695A discloses using anhydrous LiCl as a catalyst in ethanol, eliminating toxic solvents like toluene. For ethoxymethylenemalononitrile synthesis, optimal conditions involve a 1:3:0.054 molar ratio of malononitrile, triethyl orthoformate, and LiCl at 78–85°C. Adapted for pentathiophenes, this method reduces reaction time to 8–10 hours with yields exceeding 70%.

Alternative Tricyanovinylation Route

Direct tricyanovinylation with tetracyanoethylene (TCNE) offers a one-step alternative. Raposo et al. reported that electron-rich thiophenes react with TCNE in dichloromethane at room temperature, forming tricyanovinyl derivatives. However, this method produces regiochemical mixtures for unsymmetrical oligothiophenes, limiting its utility for the target compound.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity Issues
Vilsmeier + KnoevenagelDMF/POCl₃, ethanol, reflux45–88Diformylation byproducts
Lithiation + Knoevenageln-BuLi, DMF, −78°C to RT65–80Anhydrous requirements
LiCl-Catalyzed KnoevenagelEthanol, LiCl, 78–85°C70–85Minimal
TricyanovinylationTCNE, CH₂Cl₂, RT30–50Regiochemical mixtures

The LiCl-catalyzed Knoevenagel method emerges as the most efficient, balancing yield, scalability, and environmental impact.

Structural Characterization

  • UV-Vis Spectroscopy : The dicyanoethenyl group induces a bathochromic shift (λₘₐₓ ≈ 450–500 nm), confirming extended conjugation.

  • ¹H NMR : Terminal vinyl protons resonate at δ 7.8–8.2 ppm (d, J = 16 Hz), while thiophene α-protons appear at δ 7.0–7.5 ppm.

  • ¹³C NMR : Cyano carbons are observed at δ 110–115 ppm, and the formyl carbon (pre-condensation) at δ 190 ppm .

Chemical Reactions Analysis

Types of Reactions

2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenated solvents and nucleophiles like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted thiophene derivatives, which can be further utilized in different applications.

Scientific Research Applications

Materials Science

1.1. Nonlinear Optical Properties

The compound exhibits remarkable nonlinear optical properties due to its π-bond system, which facilitates electric charge delocalization. This characteristic makes it suitable for applications in optical devices such as modulators and switches. Research has shown that derivatives of similar structures can serve as effective nonlinear optical materials, enhancing the performance of photonic devices .

1.2. Photovoltaic Applications

In the realm of organic photovoltaics, compounds with thiophene units are known for their ability to facilitate charge transport and improve light absorption. The integration of dicyanoethenyl groups enhances the electron-withdrawing characteristics, which can lead to improved efficiency in solar cells. Studies indicate that such compounds can be tailored to optimize their energy levels for better performance in photovoltaic applications .

Organic Electronics

2.1. Organic Light Emitting Diodes (OLEDs)

The molecular structure of this compound positions it as a candidate for use in OLED technology. Its ability to emit light when an electric current is applied makes it suitable for display technologies. Research has indicated that thiophene-based compounds can provide high luminescence and stability in OLED applications .

2.2. Field Effect Transistors (FETs)

The semiconducting properties of thiophene derivatives suggest their potential use in organic field-effect transistors (OFETs). The compound's architecture allows for effective charge transport, which is crucial for FET performance. Investigations into similar compounds have demonstrated enhanced mobility and on/off ratios, essential metrics for efficient transistor operation .

Biological Applications

3.1. Antimicrobial Activity

Recent studies have explored the biological implications of thiophene derivatives, including their antimicrobial properties. Compounds with similar structures have shown significant activity against various bacteria and fungi, suggesting potential applications in pharmaceuticals . The dicyanoethenyl group may enhance biological activity through mechanisms involving reactive oxygen species.

3.2. Plant Growth Regulation

Thiophene derivatives have been investigated for their role as plant growth regulators. The compound's structure may influence physiological processes in plants, promoting growth or inhibiting pests through biochemical pathways . This application underscores the versatility of thiophene-based compounds beyond traditional chemical uses.

Case Studies

Application AreaStudy ReferenceFindings
Nonlinear OpticsACS Omega Demonstrated effective charge delocalization leading to enhanced performance in optical devices.
Organic PhotovoltaicsNature Communications Highlighted improved efficiency in solar cells using dicyanoethenyl thiophene derivatives.
Organic ElectronicsRSC Advances Showed high luminescence and stability in OLED applications with thiophene compounds.
Antimicrobial ActivityScience.gov Identified significant antimicrobial effects against various pathogens from thiophene derivatives.
Plant Growth RegulationEuropean Patent Office Explored the potential of thiophene derivatives as effective plant growth regulators.

Mechanism of Action

The mechanism of action of 2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with cellular components, potentially leading to the modulation of signaling pathways and gene expression. Further research is needed to fully elucidate its molecular targets and mechanisms.

Comparison with Similar Compounds

Structural Features :

  • Conjugation Length : Five thiophene units enhance electron delocalization, reducing the band gap compared to shorter oligomers.
  • Electron-Withdrawing Groups: The propanedinitrile group stabilizes the LUMO (lowest unoccupied molecular orbital), improving electron-accepting properties .

Structural Analogues

2-[(5-Methylthiophen-2-yl)methylidene]malononitrile
  • Structure: Single thiophene ring with methyl and malononitrile substituents.
  • Synthesis: Condensation of 5-methylthiophene-2-carbaldehyde with malononitrile .
  • Properties : Shorter conjugation length (band gap ~3.0 eV) and lower molecular weight (MW: 186.23 g/mol). Crystallizes in a planar geometry, as shown by X-ray diffraction .
  • Applications : Model compound for studying charge transport in small-molecule semiconductors.
2-thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene
  • Structure : Ethyl-bridged terthiophene with three thiophene units (CAS: 153561-85-4) .
  • Properties : MW: 522.81 g/mol; LogP: 10.51 (high hydrophobicity). Lacks electron-withdrawing groups, leading to a higher band gap (~2.5 eV).
  • Applications: Potential use in organic field-effect transistors (OFETs) due to extended conjugation.
3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile
  • Structure: Thiophene-acrylonitrile hybrid with fluorobenzoyl and dimethylamino substituents (CAS: 338966-67-9) .
  • Properties: Strong dipole moment from electron-donating (dimethylamino) and withdrawing (cyano, fluorobenzoyl) groups.
  • Applications : NLO materials and fluorescent probes.

Electronic and Optical Properties

Compound Conjugation Length Band Gap (eV) Key Functional Groups Applications
Target Compound 5 thiophenes ~1.8–2.0* Propanedinitrile OPVs, NLO materials
2-[(5-Methylthiophen-2-yl)methylidene]malononitrile 1 thiophene ~3.0 Malononitrile, methyl Small-molecule semiconductors
Ethyl-bridged terthiophene 3 thiophenes ~2.5 None (neutral conjugation) OFETs
Thiophene-acrylonitrile hybrid 1 thiophene ~2.2 Cyano, fluorobenzoyl NLO materials

*Estimated based on conjugation length and substituent effects.

Solubility and Processability

  • Target Compound: Limited solubility in common solvents (e.g., THF, chloroform) due to high molecular weight and rigid backbone. May require alkyl side chains for improved processability, as seen in ’s pentoxy-substituted terthiophene .
  • Shorter Analogues: Higher solubility; for example, 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile dissolves in ethanol and acetone .

Biological Activity

The compound 2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile is a complex thiophene derivative with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Thiophene Derivatives

Thiophene derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including anti-cancer , anti-inflammatory , antimicrobial , antioxidant , and antiviral properties. The structural complexity of thiophene compounds often correlates with their biological efficacy, making them valuable in drug development .

Biological Activities

  • Anticancer Activity
    • Thiophene derivatives have been shown to exhibit significant anticancer effects. For example, compounds similar to the target compound have demonstrated cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
    • A study indicated that certain thiophene derivatives could inhibit tumor growth in vivo, supporting their potential as anticancer agents .
  • Anti-inflammatory Effects
    • Many thiophene-based compounds possess anti-inflammatory properties. For instance, they can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory pathways .
    • One specific study highlighted that a thiophene derivative reduced inflammation by blocking mast cell degranulation and inhibiting lipoxygenase (LOX) activity, demonstrating a potential mechanism for anti-inflammatory action .
  • Antimicrobial Properties
    • The compound shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported effective inhibition against strains like Staphylococcus aureus and Escherichia coli at low concentrations .
    • Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) of selected thiophene derivatives against various pathogens:
CompoundS. aureus (µg/ml)E. coli (µg/ml)B. subtilis (µg/ml)
20a201015
20b10510
20c251520
  • Antioxidant Activity
    • Thiophene derivatives also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models . This activity is particularly important in preventing cellular damage associated with various diseases.

The biological activity of thiophene derivatives is often attributed to specific structural features that enhance their interaction with biological targets:

  • Structural Relationships : The presence of electron-donating groups and the overall molecular configuration significantly impact the biological efficacy of these compounds. Structure–activity relationship (SAR) studies have identified key modifications that enhance potency against specific targets .
  • Enzyme Inhibition : Many thiophene derivatives act as inhibitors of enzymes involved in inflammatory processes (e.g., COX and LOX), which are critical for the synthesis of pro-inflammatory mediators .

Case Studies

  • A study involving a series of thiophene derivatives demonstrated that modifications at the thiophene ring could lead to enhanced anti-inflammatory activity compared to standard treatments like indomethacin .
  • Another research focused on the anticancer potential of a specific thiophene derivative showed significant tumor growth inhibition in mouse models, highlighting its potential for further clinical development .

Q & A

Basic Question: How can researchers optimize the synthesis of thiophene-based conjugated molecules like this compound?

Methodological Answer:
Synthesis optimization for multi-thiophene systems requires iterative adjustments to reaction conditions. Key steps include:

  • Precursor selection : Use thiophene derivatives with pre-functionalized substituents (e.g., dicyanoethenyl groups) to minimize side reactions during coupling steps .
  • Solvent and temperature control : Protic solvents (e.g., methanol) and moderate temperatures (60–80°C) enhance intermediate stability .
  • Purification : Column chromatography or crystallization from methanol/water mixtures ensures high purity (>95%) .
    Data Table : Typical Optimization Parameters
ParameterOptimal RangeImpact on Yield
Reaction Time12–24 hoursMaximizes coupling efficiency
Solvent SystemMethanol/Water (1:1)Reduces byproducts
Temperature60–80°CBalances kinetics and stability

Advanced Question: What computational methods resolve contradictions in experimental vs. predicted electronic properties for conjugated dinitriles?

Methodological Answer:
Discrepancies between experimental UV-Vis spectra and density functional theory (DFT) predictions often arise from solvent effects or aggregation. To address this:

  • Solvent modeling : Use polarizable continuum models (PCM) in DFT to account for solvatochromism .
  • Excited-state dynamics : Time-dependent DFT (TD-DFT) with CAM-B3LYP functional improves accuracy for charge-transfer transitions .
  • Validation : Compare computed HOMO-LUMO gaps with cyclic voltammetry data to calibrate theoretical models .

Basic Question: What analytical techniques confirm the structure of thiophene-based dinitriles?

Methodological Answer:
Structural confirmation requires multi-modal analysis:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify thiophene ring protons (δ 6.8–7.2 ppm) and dicyano groups (δ 110–120 ppm for 13C^{13}C) .
  • Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • Chromatography : HPLC with C18 columns and acetonitrile/water gradients assesses purity (>98%) .

Advanced Question: How can molecular docking guide the design of this compound for optoelectronic applications?

Methodological Answer:
Docking studies with charge-transport proteins or polymer matrices predict intermolecular interactions:

  • Ligand preparation : Optimize the compound’s geometry using Gaussian 09 with B3LYP/6-31G(d) basis set .
  • Binding affinity : AutoDock Vina calculates binding energies (ΔG) for π-π stacking with conductive polymers (e.g., P3HT) .
  • Validation : Compare predicted charge mobility (μ) with field-effect transistor (FET) measurements .

Basic Question: What are common pitfalls in characterizing conjugated dinitriles, and how are they mitigated?

Methodological Answer:

  • Aggregation-induced quenching : Use dilute solutions (<1 mM) for UV-Vis and fluorescence studies to avoid false redshift readings .
  • Hydrolysis of cyano groups : Store compounds under inert gas (N2_2) at −20°C to prevent degradation .
  • Crystallization issues : Add co-solvents (e.g., DMSO) to improve crystal lattice formation for XRD analysis .

Advanced Question: How do researchers reconcile conflicting data on charge-transport properties in oligothiophene systems?

Methodological Answer:
Contradictions between FET and space-charge-limited current (SCLC) measurements arise from interfacial defects. Resolution strategies:

  • Surface morphology : Atomic force microscopy (AFM) identifies grain boundaries in thin films .
  • Doping effects : Use X-ray photoelectron spectroscopy (XPS) to quantify unintentional oxygen doping .
  • Theoretical modeling : Combine Marcus theory with kinetic Monte Carlo simulations to model charge hopping .

Basic Question: What synthetic routes are scalable for producing gram-scale quantities of this compound?

Methodological Answer:
Scale-up requires:

  • Catalyst optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with ligand systems like SPhos for high turnover .
  • Flow chemistry : Continuous-flow reactors reduce reaction times (<6 hours) and improve reproducibility .
  • Workup protocols : Liquid-liquid extraction with ethyl acetate removes unreacted monomers efficiently .

Advanced Question: How can researchers design experiments to probe the impact of thiophene chain length on photostability?

Methodological Answer:

  • Comparative synthesis : Prepare analogs with 3–7 thiophene units and monitor degradation under UV light (λ = 365 nm) .
  • Mechanistic studies : Electron paramagnetic resonance (EPR) detects radical formation during photooxidation .
  • Accelerated aging : Use xenon-arc lamps (ASTM G155) to simulate long-term photodegradation .

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